molecular formula C20H28N2O B7780555 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine

4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine

Cat. No.: B7780555
M. Wt: 312.4 g/mol
InChI Key: IGWAQFSBBXHDCF-UHFFFAOYSA-N
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Description

4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine is a complex organic compound characterized by its unique structure, which includes two 2,6-dimethylpyridine moieties connected via a propoxypropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 3-bromopropanol.

    Formation of Intermediate: 2,6-dimethylpyridine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylpyridin-4-yl)propoxypropane.

    Final Coupling: The intermediate is then coupled with another equivalent of 2,6-dimethylpyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any double bonds or carbonyl groups present in the compound to single bonds or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar in structure but lacks the propoxypropyl linker.

    4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy: Contains a piperidine ring instead of pyridine.

Uniqueness

4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine is unique due to its dual pyridine rings connected by a flexible propoxypropyl linker, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[3-[3-(2,6-dimethylpyridin-4-yl)propoxy]propyl]-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-15-11-19(12-16(2)21-15)7-5-9-23-10-6-8-20-13-17(3)22-18(4)14-20/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWAQFSBBXHDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CCCOCCCC2=CC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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